molecular formula C4H8N4O2 B103448 Di(N-nitroso)-perhydropyrimidine CAS No. 15973-99-6

Di(N-nitroso)-perhydropyrimidine

Cat. No.: B103448
CAS No.: 15973-99-6
M. Wt: 144.13 g/mol
InChI Key: JSPJZBZNGPDBLH-UHFFFAOYSA-N
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Description

Di(N-nitroso)-perhydropyrimidine is a compound characterized by the presence of two nitroso groups attached to a perhydropyrimidine ring. This compound belongs to the class of nitroso compounds, which are known for their unique chemical properties and reactivity. Nitroso compounds have been extensively studied due to their applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Mechanism of Action

The mutagenic and genotoxicity of NDMA and other N-nitrosodialkylamines is attributed to their conversion to alkyl diazonium ions and alkyl carbonium ions through a series of reactions catalyzed by cytochrome P450s .

Safety and Hazards

N-nitrosamines are a class of organic impurities that includes highly potent mutagenic substances which are classified as probable human carcinogens . They can cause irritation and dermatitis, abdominal cramps, and headache. They may cause jaundice and reduced liver, kidney, and lung function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(N-nitroso)-perhydropyrimidine typically involves the nitrosation of secondary amines. One common method is the reaction of perhydropyrimidine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Di(N-nitroso)-perhydropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Comparison with Similar Compounds

Di(N-nitroso)-perhydropyrimidine can be compared with other nitroso compounds, such as:

This compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to other nitroso compounds. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

1,3-dinitroso-1,3-diazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPJZBZNGPDBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN(C1)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021009
Record name di(N-Nitroso)-perhydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15973-99-6
Record name Di(N-nitroso)-perhydropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015973996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name di(N-Nitroso)-perhydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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